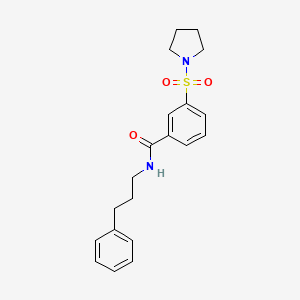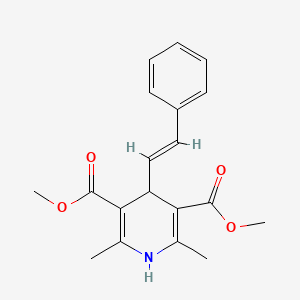![molecular formula C23H18FN3O2 B5639743 N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639743.png)
N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex synthesis processes and unique chemical and physical properties. These compounds often find applications in various fields, including materials science, pharmaceuticals, and chemical research due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of complex molecules like the one mentioned often involves multi-step reactions, starting from simpler aromatic compounds or heterocycles. Techniques such as acylation, amidation, and nucleophilic substitution reactions play a crucial role in building the molecule's core structure. For instance, the synthesis of similar compounds has been achieved through reactions involving aromatic amines to yield heterocyclic compounds with specific functional groups (Agarwal & Mital, 1976).
Molecular Structure Analysis
The molecular structure of complex organic compounds is determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the molecule's functional groups, stereochemistry, and three-dimensional conformation. For related compounds, structural analysis has revealed intricate details about the molecular geometry and intermolecular interactions that define their reactivity and physical properties (Ahmad et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups, the molecular structure, and the electronic configuration. Studies on similar molecules have demonstrated their ability to undergo various chemical reactions, including cyclization, nucleophilic addition, and electrophilic substitution, leading to the formation of new heterocyclic compounds with potential biological activity (Fadda et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLOUHXLFSDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)




![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)

![(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)

![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)
![N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5639747.png)
![5-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5639752.png)